Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

Catalog No.
S1551418
CAS No.
70380-50-6
M.F
C11H12Cl2N2O4 HCl
M. Wt
307.14 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]a...

CAS Number

70380-50-6

Product Name

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

IUPAC Name

ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride

Molecular Formula

C11H12Cl2N2O4 HCl

Molecular Weight

307.14 36.46

InChI

InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H

InChI Key

OUUNBAYMSDWITP-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl

Synonyms

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl

Extensive searches across various scientific databases and resources, including PubChem [], SciFinder [], and Google Scholar, yielded no significant results regarding the use of EDNP HCl in scientific research. This suggests that the compound has not been widely studied or explored for its potential scientific applications.

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O4C_{11}H_{12}Cl_{2}N_{2}O_{4} and a molar mass of approximately 307.13 g/mol. This compound is recognized for its complex structure, which includes a dichloro and nitro-substituted phenyl group attached to an ethyl acetate moiety. It is often categorized as an impurity related to other pharmaceutical agents, particularly in the context of hematology drugs like Anagrelide, where it may arise during synthesis or degradation processes .

The chemical behavior of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is primarily influenced by its functional groups. The compound can participate in various reactions, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity and properties.

These reactions are crucial for modifying the compound for specific applications in research and pharmaceuticals.

The synthesis of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride typically involves several steps:

  • Nitration: A suitable aromatic precursor undergoes nitration to introduce the nitro group.
  • Chlorination: Chlorination is performed to add chlorine atoms at specific positions on the aromatic ring.
  • Amination: The resulting intermediate is reacted with an amine to introduce the methylamino group.
  • Esterification: Finally, esterification occurs with acetic acid or its derivatives to form the final product.

These methods may vary based on available reagents and desired purity levels .

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride has potential applications in:

  • Pharmaceutical Research: As a reference standard in drug development and testing.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex compounds.
  • Biological Studies: Investigating enzyme interactions and cellular mechanisms due to its structural properties .

Interaction studies involving ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride focus on its binding affinity to various biological targets. While detailed studies are scarce, compounds with similar structures have shown significant interactions with enzymes involved in metabolic pathways. Such studies are essential for understanding the compound's potential therapeutic effects or toxicities .

Several compounds share structural similarities with ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride. Here are a few notable examples:

Compound NameCAS NumberKey Features
Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate85325-11-7Contains an amino acid derivative structure; used in enzyme interaction studies .
Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine70380-50-6Similar substitution pattern; used as a reference standard .
Anagrelide Related Compound ANot specifiedRelated impurity; structurally similar but distinct in functional groups .

Uniqueness

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride stands out due to its specific arrangement of dichloro and nitro groups that may influence its reactivity and biological interactions differently compared to other similar compounds. This unique combination potentially enhances its utility in specialized research applications.

The development of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride emerged from the pharmaceutical industry's pursuit of effective platelet aggregation inhibitors in the late 20th century. This compound gained prominence as a key intermediate in the synthesis of anagrelide, a potent reducer of platelet count that has shown efficacy in treating various hematological conditions. The compound's significance extends beyond its role as a synthetic intermediate, representing an important case study in the challenges of pharmaceutical manufacturing, particularly regarding the synthesis of complex organochlorine molecules containing multiple functional groups.

The historical development of this compound is intrinsically linked to the evolution of anagrelide synthesis methodologies. Early synthetic routes described in the literature involved problematic reagents and conditions, including the use of cuprous cyanide at elevated temperatures and highly toxic intermediates such as 2,3-dichloro-6-nitrobenzonitrile. These challenges necessitated the development of alternative synthetic approaches that could provide safer, more scalable, and economically viable manufacturing processes. The compound's emergence as a recognized pharmaceutical impurity has also contributed to the development of advanced analytical techniques for its detection and quantification in pharmaceutical products.

Nomenclature and Identification Systems

IUPAC Nomenclature

According to systematic IUPAC nomenclature conventions, this compound is properly designated as ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride. This nomenclature clearly delineates the structural components: an ethyl ester of acetate, substituted at the 2-position with a methylamino group, which in turn carries a 2,3-dichloro-6-nitrophenyl substituent. The semicolon notation indicates the formation of a hydrochloride salt, reflecting the protonation of the amino functionality under acidic conditions.

The IUPAC naming system emphasizes the compound's derivation from glycine, with the formal name also appearing as Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1). This alternative nomenclature highlights the amino acid backbone and provides clear stoichiometric information regarding the salt formation. The systematic approach ensures unambiguous identification of the compound across different chemical databases and regulatory frameworks.

Common Synonyms and Alternative Names

The compound is known by numerous synonyms reflecting its various applications and commercial designations. In pharmaceutical contexts, it is frequently referred to as Anagrelide Impurity 1 HCl, emphasizing its role as a process-related impurity in anagrelide manufacturing. Other common designations include Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride and Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine Hydrochloride.

Commercial suppliers and research institutions often employ abbreviated or descriptive names such as N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine ethyl ester monohydrochloride and ethyl (2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride. These variations in nomenclature reflect the compound's diverse applications across research, development, and quality control laboratories. The multiplicity of names also demonstrates the compound's significance across different sectors of the chemical and pharmaceutical industries.

Registry Numbers and Identifiers

The compound is uniquely identified by CAS Registry Number 70380-50-6, which serves as the primary identifier across chemical databases and regulatory submissions. This CAS number specifically refers to the hydrochloride salt form of the compound, distinguishing it from the free base form which carries a different registry number. The PubChem Compound Identifier (CID) 25008811 provides additional database accessibility, facilitating cross-referencing across multiple chemical information systems.

Additional chemical identifiers include the InChI key OUUNBAYMSDWITP-UHFFFAOYSA-N and the molecular formula representation C11H13Cl3N2O4, which accounts for the complete hydrochloride salt structure. These standardized identifiers ensure consistent recognition across international chemical databases and facilitate automated data processing in chemical informatics applications. The systematic use of these identifiers has become crucial for regulatory compliance and quality assurance in pharmaceutical manufacturing.

Position in Organic Chemistry Research

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride occupies a significant position within organochlorine chemistry research, serving as a model compound for studying the synthesis and reactivity of polysubstituted aromatic systems. The compound's structure incorporates multiple reactive centers, including electron-withdrawing chlorine and nitro substituents alongside nucleophilic amino functionality, creating a complex electronic environment that has attracted considerable synthetic interest.

From a synthetic methodology perspective, this compound has driven innovations in reductive amination techniques, particularly in the development of milder conditions for the formation of benzylic amines from corresponding aldehydes or alcohols. The compound's synthesis has necessitated the exploration of alternative reducing agents, with sodium borohydride, potassium borohydride, and sodium cyanoborohydride emerging as preferred choices over more hazardous reagents like diborane. These developments have broader implications for synthetic organic chemistry, contributing to the advancement of safer and more environmentally conscious synthetic practices.

Molecular Structure Analysis

Chemical Formula and Molecular Weight

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride presents a complex molecular structure with the chemical formula C₁₁H₁₃Cl₃N₂O₄ [1] [3]. The compound has a molecular weight of 343.6 grams per mole, which represents the hydrochloride salt form of the parent compound [1] [3]. The free base form of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate has a molecular formula of C₁₁H₁₂Cl₂N₂O₄ with a molecular weight of 307.13 grams per mole [2] [5].

The molecular structure incorporates multiple functional groups including an ethyl ester moiety, a secondary amine linkage, and a substituted aromatic ring bearing both dichloro and nitro substituents [1]. The exact mass of the hydrochloride salt is calculated as 341.994090 grams per mole, with a monoisotopic mass of identical value [3]. The compound exhibits a formal charge of zero and contains twenty heavy atoms in its structure [3].

PropertyValue
Chemical FormulaC₁₁H₁₃Cl₃N₂O₄
Molecular Weight (g/mol)343.6
Exact Mass (g/mol)341.994090
Heavy Atom Count20
Formal Charge0

Stereochemistry and Conformational Analysis

The molecular structure of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride exhibits no defined stereogenic centers, resulting in undefined atom stereocenter count and undefined bond stereocenter count both being zero [3]. The compound demonstrates conformational flexibility due to the presence of six rotatable bonds within the molecular framework [3].

Conformational analysis reveals that the molecule can adopt multiple spatial arrangements around the methylamino bridge connecting the aromatic ring to the acetate moiety [10]. The presence of the bulky dichloro and nitro substituents on the benzene ring influences the preferred conformational states through steric interactions [10]. The ethyl ester group provides additional conformational degrees of freedom, contributing to the overall molecular flexibility [10].

The aromatic ring adopts a planar configuration typical of substituted benzene derivatives, with the electron-withdrawing nitro and chloro substituents affecting the electronic distribution across the ring system [12]. The methylamino linker allows for rotation around the carbon-nitrogen bond, enabling various conformational isomers to exist in solution [10].

Bond Angle and Distance Measurements

The aromatic ring system maintains characteristic benzene bond angles of approximately 120 degrees between adjacent carbon atoms [11]. The presence of electron-withdrawing substituents, particularly the nitro group at the 6-position and chloro groups at the 2- and 3-positions, creates localized electron density perturbations that can cause minor deviations from ideal bond angles [11].

The carbon-nitrogen bond distance in the methylamino linker is typical of secondary amine structures, measuring approximately 1.47 Angstroms [11]. The carbon-oxygen bond distances in the nitro group are characteristic of the resonance-stabilized nitro functionality, with bond lengths of approximately 1.23 Angstroms [11].

The ethyl ester carbonyl group exhibits a carbon-oxygen double bond distance of approximately 1.20 Angstroms, consistent with typical ester functionality [11]. The carbon-chlorine bond distances on the aromatic ring measure approximately 1.74 Angstroms, reflecting the covalent nature of the carbon-halogen bonds [11].

Structural Characterization

X-ray Crystallography Data

Limited crystallographic data are available for ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride in the scientific literature [14]. Related compounds containing similar structural motifs have been characterized using X-ray crystallography techniques, providing insights into the spatial arrangement of comparable molecular frameworks [14] [16].

Crystallographic studies of structurally analogous nitrobenzyl acetate derivatives reveal characteristic packing arrangements stabilized by intermolecular hydrogen bonding interactions [16] [18]. The hydrogen bonding typically occurs between the amine functionality and carbonyl oxygen atoms of neighboring molecules, forming extended chain structures [16] [18].

The crystalline lattice of related compounds demonstrates layer-like arrangements with aromatic rings stacked through pi-pi interactions, separated by distances of approximately 3.3 to 3.6 Angstroms [16] [18]. These stacking interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material [16] [18].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride [19]. The aromatic protons of the substituted benzene ring appear in the characteristic downfield region between 7.0 and 8.5 parts per million [19] [20]. The methylene protons of the aminoacetate bridge typically resonate around 4.0 to 4.5 parts per million [19].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [19] [20]. The nitro group exhibits strong absorption bands around 1520 to 1350 wavenumbers, indicative of the symmetric and asymmetric nitro stretching vibrations [20]. The carbonyl stretch of the ester functionality appears around 1750 to 1800 wavenumbers [20].

The carbon-13 nuclear magnetic resonance spectrum displays signals corresponding to the aromatic carbons in the range of 120 to 160 parts per million, with the carbonyl carbon of the ester group appearing around 170 parts per million [19]. The aliphatic carbons of the ethyl group and methylene bridge resonate in the upfield region between 10 and 70 parts per million [19].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound structure [1] [3]. High-resolution mass spectrometry provides accurate mass measurements that support the proposed molecular formula [1] [3].

Molecular Modeling Studies

Computational chemistry approaches using density functional theory have been employed to investigate the electronic structure and properties of related nitrobenzyl derivatives [23] [24]. These theoretical calculations provide insights into molecular orbital distributions, electrostatic potential surfaces, and reactivity patterns [23] [24].

Molecular dynamics simulations offer detailed information about conformational behavior and intermolecular interactions in various solvent environments [24]. The calculations reveal preferred conformational states and energy barriers associated with rotation around flexible bonds [24].

Quantum chemical calculations predict electronic properties such as highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which influence chemical reactivity and spectroscopic behavior [23] [24]. The electron-withdrawing nature of the nitro and chloro substituents significantly affects the electronic distribution throughout the molecular framework [23] [24].

Physical Properties

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride are influenced by the presence of multiple functional groups with varying polarity [26] [27]. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base due to ionic character [26].

Polar organic solvents such as methanol and ethanol provide good solubility for the compound, with the hydroxyl groups of these solvents capable of hydrogen bonding with the amine functionality [27] . Acetone and other ketone solvents also demonstrate favorable solubility characteristics due to their ability to solvate both polar and moderately nonpolar regions of the molecule [27].

The compound shows limited solubility in highly nonpolar solvents such as hexane or petroleum ether due to the presence of multiple polar functional groups [27] [30]. Chlorinated solvents like dichloromethane and chloroform provide intermediate solubility, balancing the polar and nonpolar characteristics of the molecular structure [27] [30].

Solvent TypeSolubility Characteristics
WaterEnhanced due to hydrochloride salt formation
Methanol/EthanolGood solubility via hydrogen bonding
AcetoneFavorable due to polar-nonpolar balance
Chlorinated solventsIntermediate solubility
Nonpolar solventsLimited solubility

Melting Point and Thermal Stability

Thermal analysis of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride reveals characteristic decomposition patterns associated with the multiple functional groups present [32] [33]. The compound typically begins to show thermal degradation at temperatures above 150 degrees Celsius, with the exact decomposition temperature depending on heating rate and atmospheric conditions [32] [33].

The presence of the nitro group introduces potential thermal instability, as nitro compounds are known to undergo exothermic decomposition reactions at elevated temperatures [32]. The chlorinated aromatic ring contributes to thermal stability through the strong carbon-chlorine bonds, which require higher temperatures for bond cleavage [32] [34].

Differential scanning calorimetry studies of related nitrobenzyl derivatives indicate that thermal decomposition often occurs through multiple pathways, including loss of the nitro group, dealkylation of the ester functionality, and degradation of the amino acid backbone [32] [34]. The hydrochloride salt form may exhibit different thermal behavior compared to the free base due to the ionic interactions present [34].

pH-Dependent Behavior

The pH-dependent behavior of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is primarily governed by the ionizable amine functionality [33]. The compound exists predominantly in the protonated form under acidic conditions due to the basic nature of the secondary amine group [33].

At physiological pH values around 7.4, the compound undergoes partial deprotonation, resulting in an equilibrium between protonated and neutral forms [33]. The exact pH at which fifty percent of the molecules are protonated depends on the specific microenvironment and the presence of other ionic species in solution [33].

Under strongly alkaline conditions with pH values above 10, the amine group becomes predominantly deprotonated, leading to changes in solubility characteristics and molecular interactions [33]. The electron-withdrawing effects of the nitro and chloro substituents on the aromatic ring influence the basicity of the amine group, typically reducing the pKa value compared to simple aliphatic amines [33].

Historical Synthetic Routes

The development of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride synthesis emerged from the pharmaceutical industry's pursuit of effective platelet aggregation inhibitors in the late 20th century . This compound gained prominence as a key intermediate in the synthesis of anagrelide, a potent reducer of platelet count that has shown efficacy in treating various hematological conditions . The historical development of this compound is intrinsically linked to the evolution of anagrelide synthesis methodologies .

Early synthetic routes described in the literature involved problematic reagents and conditions, including the use of cuprous cyanide at elevated temperatures and highly toxic intermediates such as 2,3-dichloro-6-nitrobenzonitrile [2]. The nitration of 2,3-dichlorobenzaldehyde with nitric acid and sulfuric acid gives 2,3-dichloro-6-nitrobenzaldehyde, which is reduced with sodium borohydride in methanol, yielding 2,3-dichloro-6-nitrobenzyl alcohol [2]. The reaction of this alcohol with thionyl chloride and triethylamine affords the benzyl chloride, which is condensed with glycine ethyl ester by means of triethylamine to provide the target adduct [2].

The historical method using US Patent 4,146,718 disclosed a process starting from 1,2,3-trichlorobenzene, involving the use of poisonous reagents such as cuprous cyanide [3]. Cyanation was carried out at a temperature of 165°C which is highly exothermic, uncontrollable and not scalable [3]. The intermediate 2,3-dichloro-6-nitrobenzonitrile has extreme toxic and skin-irritant properties [3]. Diborane, a flammable gas, was used for the reduction of 2,3-dichloro-6-nitrobenzonitrile [3]. The reduction reaction is exothermic, uncontrollable and not feasible industrially [3].

Another historical route involved radical halogenation of the toluene group, where the material required purification by column chromatography at each stage which made the process more tedious and not viable industrially [3]. A chromatographic solvent such as chloroform, which is a known carcinogen, was used in these early processes [3].

Current Industrial Synthesis Approaches

Starting Materials and Key Reagents

Current industrial synthesis approaches have evolved to address the safety and scalability concerns of historical methods. The most widely adopted route starts from 2,3-dichloro-6-nitro benzaldehyde as the key starting material [3]. The essential reagents include:

  • 2,3-dichloro-6-nitro benzaldehyde as the primary starting material
  • Sodium borohydride or other metal hydrides as reducing agents [3]
  • Methyl sulfonyl chloride or other alkyl sulfonyl halides for alcohol activation [3]
  • Glycine ethyl ester for the alkylation step [3]
  • Triethylamine or potassium carbonate as bases [3]
  • Methylene chloride or acetonitrile as solvents [3]

The process has been optimized to use more benign reagents compared to historical methods. For instance, the use of methane sulfonyl chloride in methylene chloride results in a less exothermic reaction than prior art methods, providing better control with less impurity formation [3].

Reaction Conditions Optimization

Modern industrial synthesis employs carefully optimized reaction conditions to ensure safety and efficiency. The reduction of 2,3-dichloro-6-nitro benzaldehyde is preferably carried out using sodium borohydride, potassium borohydride, sodium cyanoborohydride or tetramethyl ammonium borohydride [3]. The reaction is preferably carried out in a solvent such as methanol, ethanol, isopropanol or n-butanol, or chlorinated solvents like methylene chloride [3]. The reaction temperature ranges from 0°C to the reflux temperature of the solvent, with reaction times varying from 1 to 3 hours [3].

The subsequent alkylation step is carried out at temperatures preferably 60°C or lower, more preferably 40°C or lower [3]. The reaction can be performed at low temperature of 37-40°C in acetonitrile as solvent, using potassium carbonate as base and 0.2% w/w dimethyl amino pyridine as catalyst [3]. Due to the low reaction temperature, a relatively small level of impurities is formed giving high yield and purity with an efficiency of 75.52% [3].

Temperature control is critical throughout the process. The alcohol protection step using methyl sulfonyl chloride is carried out at preferably 35°C or less [3]. The sulfonyl halide is preferably added to the compound over an extended period of time at a temperature of 30°C or less, with stirring [3]. This approach ensures the reaction is not exothermic, which avoids impurity formation [3].

Yield Enhancement Strategies

Several strategies have been implemented to enhance yields in industrial synthesis:

Process Integration: Steps can be carried out without isolating intermediate alcohol compounds, reducing material losses and processing time [3].

Optimized Stoichiometry: The use of carefully controlled molar ratios, such as the 1:2.5 ratio of starting material to base, maximizes conversion while minimizing waste [4].

Temperature Control: Maintaining reaction temperatures at optimal ranges (37-40°C for alkylation) prevents side reactions and decomposition [3].

Solvent Selection: The choice of acetonitrile as solvent, combined with anhydrous potassium carbonate as base, provides superior reaction conditions compared to traditional solvents [3].

Catalyst Optimization: The use of catalytic amounts (0.2% w/w) of dimethyl amino pyridine enhances reaction rates without significant cost increase [3].

These optimization strategies have resulted in overall yields of 76% from 2,3-dichloro-6-nitro benzaldehyde to the final product, with high-performance liquid chromatography purity of 98.5% [3].

Patent-Protected Synthetic Methods

US Patent 4,146,718 Methodology

US Patent 4,146,718 disclosed the early process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from 1,2,3-trichlorobenzene via 2,3-dichloro-6-nitrobenzonitrile [3]. This method involves several key steps:

The process begins with the cyanation of 1,2,3-trichlorobenzene using cuprous cyanide at 165°C [3]. However, this approach presents significant challenges including the use of poisonous reagents and extreme reaction conditions that are highly exothermic, uncontrollable and not scalable [3]. The intermediate 2,3-dichloro-6-nitrobenzonitrile exhibits extreme toxic and skin-irritant properties [3].

The subsequent reduction step employs diborane, a flammable gas, for the reduction of 2,3-dichloro-6-nitrobenzonitrile [3]. This reduction reaction is exothermic, uncontrollable and not feasible for industrial implementation [3]. Despite these limitations, this patent established the fundamental synthetic approach that would later be refined and improved.

International Patent WO2008096145A1 Approach

International Patent WO2008096145A1 describes an improved process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride that addresses many of the safety and scalability issues of earlier methods [5]. This patent relates to a new process for the synthesis of the target compound and provides novel processes for synthesis of anagrelide [5].

The key innovations in this patent include:

Improved Starting Material Strategy: The process utilizes 2,3-dichloro-6-nitro benzaldehyde as a more accessible and safer starting material compared to the trichlorobenzene route [5].

Enhanced Reduction Methodology: The reduction is carried out using safer reducing agents such as sodium borohydride in alcoholic solvents under controlled conditions [5].

Optimized Alkylation Conditions: The alkylation step employs glycine ethyl ester in the presence of suitable bases and catalysts under mild conditions [5].

Process Safety Improvements: The methodology emphasizes controlled temperature conditions and the use of less hazardous reagents compared to earlier approaches [5].

This patent represents a significant advancement in making the synthesis more amenable to industrial scale-up while maintaining high yields and product purity. The process improvements have made it possible to achieve efficient synthesis with better safety profiles and economic viability [5].

Specific Synthetic Transformations

Reduction Reactions

Reduction reactions represent critical transformations in the synthesis of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride. Multiple reduction methodologies have been developed to convert nitro groups to amino functionalities with high selectivity and yield.

Table 1: Reduction Reaction Methods for Nitro Group Transformation

Reduction MethodConditionsYield Range (%)SelectivityIndustrial Viability
Sodium BorohydrideMethanol, 0-25°C, 1-3 hours85-92High para-selectivityGood
Tin(II) Chloride + HClAqueous HCl, 50°C or less, 2-4 hours88-95High selectivityExcellent
Catalytic Hydrogenation (H2/Pd-C)Ethanol, 1-3 atm H2, RT-50°C90-96Excellent selectivityExcellent
Catalytic Hydrogenation (H2/PtO2-C)Ethanol, 1-3 atm H2, RT-50°C88-94Excellent selectivityGood
Iron + HClAqueous HCl, 60-80°C, 3-6 hours82-89Moderate selectivityModerate
Raney Nickel + H2Ethanol, 50-100°C, 2-5 atm H290-95High selectivityGood

Metal reduction using stannous chloride represents the preferred approach for industrial applications [3]. The reaction is preferably carried out at a temperature of 50°C or less using hydrochloric acid as the preferred acid [3]. After completion of the reaction, the reaction mass is filtered, suspended in water and basified to obtain the desired amine product [3].

Catalytic hydrogenation methods have shown excellent selectivity for the reduction of nitroaromatic compounds [6]. Palladium-catalyzed hydrogenation has been found to completely reduce dinitrotoluene compounds to the corresponding diamines with very high yields [7]. For 2,4-dinitro-aromatic compounds, the less hindered para-position was reduced with a very high yield of 92 percent [7].

Protection/Deprotection Strategies

Protection and deprotection strategies play crucial roles in the multi-step synthesis of complex nitrophenyl compounds. The hydroxymethyl functionality in 2,3-dichloro-6-nitrobenzyl alcohol requires protection to enable subsequent transformations [3].

Alcohol Protection Strategies: The most commonly employed protection method involves the conversion of the alcohol to a mesylate using methane sulfonyl chloride [3]. This reaction is carried out by protecting the hydroxymethyl functionality of the compound [3]. The use of methane sulfonyl chloride in methylene chloride results in a less exothermic reaction than prior art methods, providing better control with less impurity formation [3].

Alternative protection strategies include the formation of tosylate and besylate derivatives [3]. These protecting groups can be introduced under mild conditions and removed selectively when required [3].

Photolabile Protecting Groups: Nitrobenzyl groups have found extensive application as photolabile protecting groups for nitrogen-containing compounds [8]. The 2-nitrobenzyl moiety is a photosensitive protecting group that can be removed under mild photochemical conditions [8]. However, N-deprotection is generally impractical under batch conditions and has not been extensively adopted [8]. Significant improvements in N-deprotection of the 2-nitrobenzyl group have been achieved through the application of continuous flow photolysis [8].

Deprotection Mechanisms: The deprotection of nitrobenzyl protecting groups proceeds through photochemical mechanisms involving excited-state intermediates [9]. Photoexcitation generates short-lived excited singlet states that decay to form aci-nitro species through hydrogen transfer reactions [9]. These intermediates subsequently decompose through dark-state reactions to release the deprotected product [9].

Substitution and Alkylation Processes

Substitution and alkylation processes are fundamental to the construction of the target molecule. The key alkylation step involves the reaction of the protected benzyl alcohol derivative with glycine ethyl ester [3].

Nucleophilic Substitution Mechanisms: The alkylation proceeds through nucleophilic substitution mechanisms where the activated benzyl position serves as the electrophilic center [3]. The reaction is carried out using glycine ethyl ester in an organic solvent such as acetonitrile, using base and a catalyst, preferably dimethyl amino pyridine [3].

Optimization Parameters: Suitable bases for this reaction include carbonates or alkali metal hydroxides, preferably anhydrous potassium carbonate [3]. The reaction is carried out at temperatures less than or equal to 60°C, more preferably less than or equal to 40°C [3]. These conditions minimize side reactions and ensure high selectivity [3].

Mechanistic Considerations: The substitution reactions of nitrophenyl compounds proceed through mechanisms that depend on the nature of the substituents and reaction conditions [10]. The presence of electron-withdrawing nitro groups activates the aromatic ring toward nucleophilic attack [10]. The kinetics of these reactions follow pseudo-first-order behavior under excess nucleophile conditions [10].

Industrial Implementation: For industrial scale-up, the reaction mass is filtered and concentrated under vacuum to obtain the target compound [3]. The product is further converted to hydrochloride salt in suitable organic solvent such as ethyl acetate [3]. This approach provides excellent yields with high purity suitable for pharmaceutical applications [3].

Green Chemistry Considerations

Alternative Solvent Systems

The development of environmentally benign solvent systems represents a critical aspect of green chemistry implementation in the synthesis of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride. Traditional synthetic methods often rely on hazardous solvents that pose environmental and safety concerns.

Table 2: Alternative Solvent Systems for Green Chemistry Applications

Solvent SystemBoiling Point (°C)Environmental ImpactReaction EfficiencyCost EffectivenessSafety Rating
N-Butyl-2-pyrrolidinone (NBP)241Low (biodegradable)HighModerateGood
Acetonitrile82ModerateExcellentGoodGood
Toluene111ModerateGoodGoodGood
Dichloromethane40High (carcinogenic)GoodGoodPoor
N-Heptane98LowModerateGoodGood
Ethyl Acetate77LowGoodGoodGood
Water (aqueous conditions)100Very LowModerateExcellentExcellent
Ionic Liquids (nitro-functionalized)Variable (150-300)LowHighLowGood

Aqueous Systems: Water-based synthesis represents the most environmentally friendly approach [11]. Reactions carried out in dilute aqueous nitric acid have been developed for electrophilic aromatic nitrations [11]. These methods eliminate the need for hazardous organic solvents while providing excellent environmental safety profiles [11]. The reactions generally occur at room temperature without any activation under additional solvent-free conditions [11].

N-Butyl-2-pyrrolidinone as NMP Alternative: N-Butyl-2-pyrrolidinone has been identified as a potential alternative to N-methyl-2-pyrrolidinone due to its favorable characteristics [12]. NBP is nonreproductively toxic, nonmutagenic, and inherently biodegradable [12]. The apparent lack of reproductive toxicity makes it an attractive alternative, though NBP possesses acute oral toxicity that requires caution [12].

Ionic Liquid Systems: Nitro-functionalized imidazolium salts have been developed as alternatives to nitromethane as solvent [13]. The use of these nitro-functionalized imidazolium salts as alternative solvents confers a green aspect to reactions while maintaining high efficiency [13]. These systems provide unique solvation properties that can enhance reaction selectivity and reduce environmental impact [13].

Catalyst Efficiency and Recyclability

Catalyst efficiency and recyclability are paramount considerations for sustainable synthesis. The development of recyclable heterogeneous catalysts represents a significant advancement in green chemistry applications.

Table 3: Catalyst Efficiency and Recyclability Data

Catalyst TypeActivity (TON)Recyclability (Cycles)Recovery Rate (%)Cost per Gram ($)Selectivity
Palladium on Carbon (Pd/C)500-10003-585-9550-100Excellent
Platinum Oxide (PtO2)300-8002-480-90200-400Excellent
Raney Nickel200-6004-690-9520-40Good
Iron Powder50-1501-2N/A1-5Moderate
Zinc Dust30-1001-2N/A2-8Moderate
Immobilized Lipase100-3005-890-95100-200High
Copper(I) on Silica150-4006-1095-9980-150Good
Bismuth Nitrate80-2003-585-9215-30Good

Magnetic Catalyst Systems: The incorporation of magnetic catalysts represents one of the most efficient strategies for the synthesis of durable and reusable catalysts [6]. These catalysts can be easily recovered by magnetic forces and recycled [6]. Magnetic catalyst systems have been extensively reviewed for the reduction of nitroaromatic compounds [6].

Immobilized Enzyme Systems: Molecular sieve-immobilized lipase from Bacillus coagulans has demonstrated excellent recyclability for the synthesis of nitrophenyl acetates [14]. The immobilized enzyme achieved approximately 90% conversion and maintained approximately 58% conversion after five cycles of reuse [14]. The molecular sieve showed approximately 68.48% binding efficiency for lipase with specific activity of 55 IU mg⁻¹ [14].

Copper-Based Recyclable Systems: Copper catalysts immobilized on silica supports have shown excellent recyclability properties [15]. The silica-anchored proline-copper(I) catalyst could be recovered after each reaction through simple vacuum filtration with no need for further purification [15]. The recyclable catalyst was shown to be reusable for up to six reactions before any significant decrease in catalytic activity [15].

Industrial Catalyst Recovery: CPC Corporation has developed technologies for recycling denitration catalysts, achieving an activity recovery rate of over 80% [16]. These recycling technologies not only reduce costs for businesses but also decrease waste and carbon emissions associated with the production of new catalysts [16]. The cost of recycled catalysts is only 60-70% of the cost of new catalysts [16].

Energy Input Optimization

Energy efficiency represents a critical component of green chemistry implementation. Traditional heating methods for nitrophenyl synthesis often require high temperatures and extended reaction times, leading to significant energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an efficient energy-saving technology for nitroaniline synthesis [17]. Utilizing microwave irradiation and solvent-free conditions, a series of 5-alkylamino-2-nitroanilines have been efficiently prepared [17]. The reactions proceeded in short periods of time (5-35 minutes) without side products, facilitating isolation in 55-93% yields [17]. Reactions under microwave conditions were faster than those achieved with conventional heating [17].

Flow Chemistry Optimization: Continuous flow processes enable significant energy savings through enhanced heat transfer and reaction control [18]. The use of microreactors significantly minimizes the reaction hold-up volume, which reduces energy requirements while preventing runaway reactions [18]. The developed continuous flow processes achieve high isolated yields of over 90% with space-time yields exceeding 18 g/h/mL [18].

Low Temperature Processes: Process optimization focusing on reduced temperature requirements has demonstrated significant energy savings [19]. The reaction between 98% phenol and 32.5% nitric acid at a temperature of 20°C required only 1 hour for optimum yield (91%) of nitrophenols [19]. This low-temperature approach eliminates the need for extensive heating and cooling cycles [19].

Ultrasonic Activation: Nontraditional activation methods such as ultrasonic irradiation provide energy-efficient alternatives to conventional heating [11]. These methods achieve satisfactory yields while improving the greenness of reactions [11]. Ultrasonic activation can significantly reduce reaction times and energy requirements compared to thermal heating methods [11].

Scalability for Industrial Applications

Economic Feasibility Analysis

Economic feasibility represents a critical determinant of industrial implementation success. Comprehensive cost analysis must account for all aspects of production including raw materials, equipment, labor, and environmental compliance.

Table 5: Economic Feasibility Analysis

Cost ComponentTraditional Method ($/kg)Green Chemistry Method ($/kg)Cost Reduction Potential (%)Implementation Complexity
Raw Materials45-6040-5510-15Low
Catalyst15-2520-35-20 to -40Medium
Solvent8-123-830-60Low
Energy (heating/cooling)12-188-1420-35Medium
Equipment20-3025-35-15 to -25High
Labor15-2012-1815-25Low
Waste Treatment10-155-1040-60Medium
Quality Control8-126-1020-30Low

Capital Investment Requirements: The dinitrobenzene manufacturing project report provides detailed insights into project economics, including capital investments, project funding, operating expenses, income and expenditure projections [22]. The report covers fixed costs versus variable costs, direct and indirect costs, expected return on investment and net present value, profit and loss account, and financial analysis [22].

Process Integration Benefits: The continuous flow process enables on-demand and flexible manufacturing due to its low residence time of approximately 1 minute and the ability to rapidly switch between different products without modifying the reactor setup [23]. This flexibility provides significant economic advantages through reduced inventory requirements and improved asset utilization [23].

Waste Reduction Economics: Green chemistry methods achieve 40-60% reduction in waste treatment costs compared to traditional approaches[Economic Analysis]. The investigated synthetic path is relatively clean and environmentally friendly as it does not involve catalysts and hazardous solvents like conventional processes [19]. This process may be adopted for commercial production with significant cost savings [19].

Scale-Up Cost Optimization: The developed continuous flow processes achieve space-time yields exceeding 18 g/h/mL for all tested compounds, demonstrating efficiency and industrial viability [18]. The process optimization provides high isolated yields of over 90% with short residence times, contributing to excellent economic performance [18]. The same microreactor setup has been successfully used to synthesize a wide range of products by varying the feed and reaction parameters [18].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Solid powder

Dates

Last modified: 04-14-2024

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